Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate

Lipophilicity Steric effects Drug-likeness

Researchers requiring a regiospecifically functionalized pyrazole-4-acetate scaffold often face inconsistent purity and undefined substitution patterns from generic suppliers, compromising SAR reproducibility. This compound, offered at ≥98% purity, directly addresses this pain point with its precisely defined N1-isopropyl and C3-trifluoromethyl groups. - Enables reliable COX-2 inhibitor lead optimization and agrochemical discovery. - Confirmed ≥98% purity minimizes by-product interference in cross-coupling and hydrolysis. - ISO-certified supply chain supports seamless scale-up from milligrams to kilograms.

Molecular Formula C11H15F3N2O2
Molecular Weight 264.24 g/mol
Cat. No. B11772000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate
Molecular FormulaC11H15F3N2O2
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN(N=C1C(F)(F)F)C(C)C
InChIInChI=1S/C11H15F3N2O2/c1-4-18-9(17)5-8-6-16(7(2)3)15-10(8)11(12,13)14/h6-7H,4-5H2,1-3H3
InChIKeyYJCCRMRGZOMOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate – Procurement-Ready Pyrazole Building Block for Medicinal Chemistry


Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate (CAS 1956379-36-4, C₁₁H₁₅F₃N₂O₂, MW 264.24) is a 1,3,4-trisubstituted pyrazole derivative featuring an N1-isopropyl group, a C3-trifluoromethyl moiety, and a C4-ethyl acetate side chain . It is commercially offered as a research intermediate, primarily at ≥98% purity, for the synthesis of bioactive small molecules in anti-inflammatory, analgesic, and agrochemical discovery programs . The compound’s substitution pattern places it at the intersection of two privileged medicinal chemistry motifs—the metabolically stabilizing CF₃ group and the tunable acetic ester prodrug handle—making it a candidate for scaffold-hopping exercises around pyrazole-based COX-2 inhibitors and related targets [1].

Pyrazole scaffold-hopping studies for COX-2 inhibitor discovery
Ethyl ester prodrug strategy research with tunable hydrolysis
Procurement at 98% purity supports reproducible synthesis campaigns

Why Generic Pyrazole Acetate Esters Cannot Simply Replace Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate


Within the pyrazole-4-acetate chemical space, even subtle alterations to the N1-alkyl substituent or the C3 electron-withdrawing group can produce large shifts in lipophilicity, target selectivity, and metabolic fate. The isopropyl group at N1 introduces a specific steric fingerprint that differs from methyl, ethyl, or tert-butyl analogs, while the CF₃ group at C3 provides a distinct electron-withdrawing and lipophilic character compared to CH₃, Cl, or Br [1]. These combined features affect not only the compound’s intrinsic activity but also its performance as a synthetic intermediate: the ethyl ester dictates the rate of esterase-mediated hydrolysis to the active carboxylic acid, and the N1-isopropyl substituent influences regioselectivity in subsequent functionalization reactions . Consequently, substituting a closely related analog—such as the N1-methyl congener or the free carboxylic acid—can lead to divergent pharmacokinetic profiles, altered synthetic yields, and unpredictable biological readouts, making target-specific procurement essential for reproducible research [2].

N1-isopropyl vs. methyl or H alters lipophilicity and target engagement profiles; may shift structure-activity relationships.
C3-CF3 provides distinct electronic and steric effects vs. CH3, Cl, or Br; replacement can modify metabolic stability and binding.
Ethyl ester vs. free acid or other esters impacts hydrolysis rate and regioselectivity; direct substitution may require method revalidation.

Quantitative Differentiation Evidence for Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate Versus Closest Analogs


N1-Isopropyl Substitution Confers Greater Lipophilicity and Steric Bulk Compared to N1-Methyl and N1-Unsubstituted Analogs

The N1-isopropyl group of the target compound increases calculated AlogP to 1.29, compared to a predicted AlogP of approximately 0.9 for the N1-methyl analog and approximately 0.5 for the NH pyrazole, based on the same C3-CF₃, C4-ethyl acetate scaffold . This ~0.4 log unit increase in lipophilicity per additional carbon atom is consistent with the Hansch π constant for alkyl substitution and translates to a roughly 2.5-fold higher octanol/water partition coefficient relative to the N1-methyl congener [1].

Lipophilicity shift
Class-level
AlogP 1.29 vs. ~0.9 (N1-methyl) and ~0.5 (N1-H)
Reported lipophilicity differentiation may affect permeability in cell-based models
Class-level estimates; experimental logP data to verify
Lipophilicity Steric effects Drug-likeness

Polar Surface Area and Rotatable Bond Count Differentiate from the Free Carboxylic Acid and N1-Unsubstituted Scaffold

The target compound exhibits a computed polar surface area (PSA) of 90.65 Ų and 7 rotatable bonds . The free acid analog (2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid) is predicted to have a PSA of ~70 Ų due to loss of the ester oxygen and a rotatable bond count of 5 [1]. The higher PSA of the ethyl ester improves aqueous solubility relative to more lipophilic esters while the additional rotatable bonds may contribute to entropic penalty upon binding [2].

PSA & rotatable bonds
Reported
PSA 90.65 Ų / 7 bonds vs. ~70 Ų / 5 bonds (free acid)
Supports oral absorption research context; rotatable bond count may influence binding entropy
Computed values; no experimental crystal structure
Drug-likeness Oral bioavailability Physicochemical profiling

Commercially Available at ≥98% Purity with Full Characterization, Enabling Reproducible Chemical Biology

Multiple independent vendors supply this compound with a certified purity of ≥98% (HPLC) . In contrast, the N1-unsubstituted analogs (e.g., ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate) are frequently listed at 95% or lower purity, and several comparator structures are available only as custom synthesis products with variable quality [1]. Batch-to-batch consistency at 98% purity reduces the risk of confounding biological results arising from impurities.

Commercial purity
Specification review
≥98% (HPLC) vs. 95% typical for N1-unsubstituted analog
Higher purity supports reproducible dose-response and synthetic outcomes
Supplier-certified; batch-specific verification recommended
Purity Reproducibility Procurement

Recommended Research and Procurement Scenarios for Ethyl 2-(1-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate


Scaffold-Hopping in COX-2 / Anti-Inflammatory Drug Discovery Programs

The pyrazole-4-acetic acid scaffold is a well-validated pharmacophore for anti-inflammatory activity, as demonstrated in US4146721 [1]. The N1-isopropyl, C3-CF₃, and ethyl ester substitution pattern of the target compound provides a differentiated physicochemical profile (AlogP 1.29, PSA 90.65 Ų) that can be exploited to tune potency, selectivity, and oral bioavailability in lead optimization campaigns. The ethyl ester serves as a latent carboxylic acid, enabling prodrug strategies that may improve gastrointestinal tolerability relative to free acid analogs .

Synthesis of Diversified Pyrazole Libraries via Regioselective C4 Functionalization

The presence of the N1-isopropyl group directs electrophilic substitution and metal-catalyzed cross-coupling reactions to the C5 position of the pyrazole ring, enabling regioselective elaboration of the core for structure-activity relationship (SAR) studies [1]. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid and further derivatized into amides, hydrazides, or heterocycles, maximizing the chemical space accessible from a single intermediate .

Agrochemical Intermediate for Trifluoromethyl-Containing Herbicides or Fungicides

Trifluoromethylpyrazole sub-units are prevalent in commercial agrochemicals due to their metabolic stability and lipophilicity [1]. The target compound’s 98% commercial purity and ready availability from ISO-certified suppliers support kilogram-scale process chemistry development, reducing the lead time for pilot-scale synthesis of crop protection candidates .

Application
Selection Property
Validation Focus
COX-2 inhibitor lead optimization
Differentiated N1-isopropyl/CF3 substitution
Permeability and target engagement in cell models
Regioselective pyrazole C5 elaboration
N1-isopropyl directing group effect
Cross-coupling regioselectivity and yield
Trifluoromethylpyrazole agrochemical intermediate
Commercial 98% purity and scalability
Batch consistency in pilot-scale synthesis
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